molecular formula C15H22ClN3O B15133639 1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856063-71-2

1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15133639
CAS No.: 1856063-71-2
M. Wt: 295.81 g/mol
InChI Key: VGBHUPKXRDCXSH-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a methoxyphenyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 3-methoxybenzaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.

    1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features used in various chemical studies.

Uniqueness

1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyrazolylmethyl groups provide a versatile platform for further chemical modifications and applications.

Properties

CAS No.

1856063-71-2

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-3-9-18-14(7-8-17-18)12-16-11-13-5-4-6-15(10-13)19-2;/h4-8,10,16H,3,9,11-12H2,1-2H3;1H

InChI Key

VGBHUPKXRDCXSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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